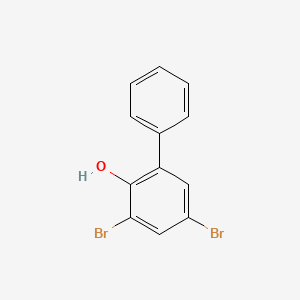

2,4-Dibromo-6-phenylphenol

Description

The exact mass of the compound 2,4-Dibromo-6-phenylphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95809. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dibromo-6-phenylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-6-phenylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-phenylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2O/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAJYIKIPQZYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294319 | |

| Record name | 2,4-Dibromo-6-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55815-20-8 | |

| Record name | NSC95809 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dibromo-6-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 2,4-Dibromo-6-phenylphenol (CAS 55815-20-8)

Executive Summary & Chemical Identity[1][2][3]

2,4-Dibromo-6-phenylphenol (CAS 55815-20-8) is a halogenated biphenyl derivative characterized by high steric hindrance and electron-withdrawing properties.[1] Structurally, it consists of a phenol core substituted with a phenyl ring at the ortho position (C6) and bromine atoms at the remaining ortho (C2) and para (C4) positions.[1]

In the pharmaceutical and materials science sectors, this compound serves as a critical halogenated building block .[1] Its unique substitution pattern makes it an ideal scaffold for Suzuki-Miyaura cross-coupling reactions to generate complex polyaryl systems, and it functions as a mechanistic probe in oxidative phenol polymerization studies.[1]

Chemical Identity Table[1][4][5]

| Property | Detail |

| CAS Number | 55815-20-8 |

| IUPAC Name | 2,4-Dibromo-6-phenylphenol |

| Synonyms | 4,6-Dibromo-[1,1'-biphenyl]-2-ol; 3,5-Dibromo-2-hydroxybiphenyl |

| Molecular Formula | C₁₂H₈Br₂O |

| Molecular Weight | 327.99 g/mol |

| SMILES | Oc1c(Br)cc(Br)cc1-c2ccccc2 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in CHCl₃, DCM, DMSO; Insoluble in water |

Physicochemical Properties & Characterization

Understanding the physicochemical behavior of 2,4-dibromo-6-phenylphenol is essential for optimizing its use in synthesis.[1] The presence of two bromine atoms significantly increases lipophilicity (LogP) and acidity compared to the parent 2-phenylphenol.[1]

Key Physical Constants

| Parameter | Value / Description | Note |

| Melting Point | ~90–95 °C (Predicted) | Experimental determination via DSC recommended due to limited literature data.[1] |

| Acidity (pKa) | ~7.5 – 8.0 | More acidic than 2-phenylphenol (pKa ~9.[1]5) due to electron-withdrawing Br.[1] |

| LogP | ~5.9 | Highly lipophilic; bioaccumulative potential.[1] |

| UV-Vis Absorption | λmax ~285 nm | Bathochromic shift relative to phenol due to conjugation.[1] |

Analytical Fingerprint

To validate the identity of synthesized batches, use the following spectroscopic markers:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 5.40 (s, 1H, -OH): Exchangeable singlet (shift varies with concentration).[1]

-

δ 7.30–7.55 (m, 5H, Phenyl): Multiplet corresponding to the unsubstituted phenyl ring.[1]

-

δ 7.65 (d, J=2.4 Hz, 1H, H-3): Aromatic proton between Br and Phenyl.[1]

-

δ 7.85 (d, J=2.4 Hz, 1H, H-5): Aromatic proton between two Br atoms.[1]

-

-

Mass Spectrometry (GC-MS):

Synthesis Protocol: Regioselective Bromination

The most robust route to CAS 55815-20-8 is the electrophilic aromatic substitution of 2-phenylphenol.[1] The hydroxyl group strongly activates the ortho and para positions.[1] Since one ortho position is occupied by the phenyl ring, bromination occurs selectively at the remaining ortho (C6) and para (C4) sites.[1]

Reaction Scheme

The following diagram illustrates the transformation from 2-phenylphenol to the dibromo derivative.

Figure 1: Step-wise bromination pathway. The reaction proceeds through a mono-brominated intermediate before yielding the final dibromo product.[1]

Detailed Methodology

Reagents: 2-Phenylphenol (17.0 g, 100 mmol), Bromine (35.2 g, 220 mmol), Glacial Acetic Acid (150 mL).[1]

-

Preparation: Dissolve 2-phenylphenol in glacial acetic acid in a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a scrubber trap (to neutralize evolved HBr gas).

-

Bromination: Cool the solution to 0–5 °C using an ice bath. Add elemental bromine dropwise over 60 minutes. Note: The solution will turn dark orange.[1]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours. Monitor progress via TLC (Hexane/EtOAc 9:1); the starting material (Rf ~0.5) should disappear.[1]

-

Quenching: Pour the reaction mixture into 500 mL of ice-cold water containing 1% sodium bisulfite (NaHSO₃) to quench excess bromine.

-

Isolation: A precipitate will form.[1] Filter the solid under vacuum and wash copiously with cold water.[1]

-

Purification: Recrystallize the crude solid from ethanol or a hexane/chloroform mixture to yield white/off-white needles.

-

Yield: Expected yield is 85–92%.[1]

Reactivity & Applications

Synthetic Intermediate (Cross-Coupling)

The bromine atoms at C2 and C4 are chemically distinct.[1] The C4-Br (para) is generally more reactive towards oxidative addition than the sterically crowded C2-Br (ortho to OH and Phenyl).[1] This allows for site-selective Suzuki-Miyaura coupling , enabling the synthesis of terphenyls and extended polyphenols used in organic light-emitting diodes (OLEDs).[1]

Oxidative Polymerization Probe

In the study of Poly(phenylene oxide) (PPO) plastics, 2,6-disubstituted phenols are polymerized via copper-catalyzed oxidative coupling.[1]

-

Role of CAS 55815-20-8: Because the para position is blocked by bromine, this molecule cannot form linear polymers.[1] Instead, it is used to study radical redistribution mechanisms or to form diphenoquinones.[1]

-

Mechanism: The phenoxy radical formed cannot couple C-O at the para position easily, leading to C-C coupling or disproportionation.[1]

Figure 2: Divergent reactivity pathways. Path A exploits the halide handle for cross-coupling, while Path B illustrates its behavior under oxidative conditions.[1]

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

-

Aquatic Toxicity (Acute 1): Very toxic to aquatic life (common for brominated phenols).[1]

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Ventilation: Handle in a chemical fume hood to avoid inhalation of dust or residual bromine vapors.[1]

-

Spill Cleanup: Sweep up solids carefully to avoid dust generation.[1] Neutralize surfaces with dilute sodium bisulfite if bromine residue is suspected.[1]

References

-

PubChem. (2025).[1][3] 2,4-Dibromo-6-(2,4-dibromophenoxy)phenol (Related Structure & Properties). National Library of Medicine.[1] Link

-

BenchChem. (2025).[1][4] Synthesis of Brominated Phenols: Technical Support Guide.Link[1]

-

Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 2,4,6-Tribromophenol (Analogue Safety Data).[1] Merck KGaA.[1] Link

-

ChemicalBook. (2025).[1][2] 2,4-Dibromo-6-phenylphenol Supplier & Property Data.[1][5][6]Link[1]

-

Royal Society of Chemistry. (2003).[1] Oxidative polymerization of 2-phenylphenol.[1] Green Chemistry.[1] Link

Sources

- 1. 2,4-Dibromo-6-(2,4-Dibromophenoxy)Phenol | C12H6Br4O2 | CID 4563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. 2,4-Dibromo-6-methylphenol | C7H6Br2O | CID 11861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,4-DIBROMO-6-PHENYLPHENOL CAS#: 55815-20-8 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

2,4-Dibromo-6-phenylphenol molecular weight and formula

An In-depth Technical Guide to the Chemical Identity, Synthesis, and Applications of 2,4-Dibromo-6-phenylphenol.

Executive Summary

2,4-Dibromo-6-phenylphenol (CAS: 55815-20-8) is a halogenated phenolic compound utilized primarily as a specialized intermediate in organic synthesis, a functional component in thermochromic materials, and a precursor in the development of flame retardants and biocides.[1][2][3] Characterized by its specific bromination pattern on the biphenyl scaffold, it offers unique steric and electronic properties compared to its non-phenylated analogs (e.g., 2,4,6-tribromophenol).[2][3]

This guide provides a comprehensive technical analysis of its molecular weight, formula, synthesis pathways, physicochemical properties, and analytical characterization, designed for researchers in materials science and medicinal chemistry.[2][3]

Chemical Identity & Physicochemical Properties

The core identity of the molecule is defined by the presence of two bromine atoms at the ortho and para positions relative to the hydroxyl group, with a phenyl ring occupying the remaining ortho position.[2][3] This substitution pattern creates a crowded steric environment around the phenolic oxygen, influencing its reactivity and acidity.[2][3]

Table 1: Molecular Specifications

| Property | Data |

| Chemical Name | 2,4-Dibromo-6-phenylphenol |

| IUPAC Name | 4,6-Dibromo-[1,1'-biphenyl]-2-ol |

| CAS Registry Number | 55815-20-8 |

| Molecular Formula | C₁₂H₈Br₂O |

| Molecular Weight | 328.00 g/mol |

| Exact Mass | 325.8942 Da |

| SMILES | Oc1c(Br)cc(Br)cc1c2ccccc2 |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~69–75 °C (Used in temperature-indicating compositions) [1] |

| Solubility | Soluble in organic solvents (DCM, Acetone, Ethanol); Insoluble in water |

Synthesis & Production Protocols

The synthesis of 2,4-dibromo-6-phenylphenol is achieved through the electrophilic aromatic substitution (bromination) of 2-phenylphenol (ortho-phenylphenol).[2][3] The hydroxyl group strongly activates the ring, directing incoming electrophiles to the ortho and para positions.[2][3] Since the C2 (ortho) position is occupied by the phenyl group, bromination occurs selectively at the C4 (para) and C6 (ortho) positions.[2][3]

Experimental Protocol: Controlled Bromination

Reagents:

Procedure:

-

Dissolution: Dissolve 2-phenylphenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Addition: Cool the solution to 0–5 °C. Add elemental bromine (diluted in acetic acid) dropwise over 60 minutes. Note: Controlled addition is critical to prevent poly-bromination or oxidation of the phenyl ring.[2][3]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via TLC (Hexane/EtOAc 8:2) or HPLC.[2][3]

-

Quenching: Pour the reaction mixture into ice-cold water containing 5% sodium bisulfite to neutralize excess bromine.

-

Isolation: Filter the resulting precipitate.

-

Purification: Recrystallize from ethanol or a hexane/ethanol mixture to yield needle-like crystals.

Figure 1: Synthesis Pathway Diagram

Caption: Electrophilic aromatic substitution pathway for the synthesis of 2,4-dibromo-6-phenylphenol from 2-phenylphenol.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using spectroscopic methods.[2][3] The following data patterns confirm the structure.

Mass Spectrometry (GC-MS / LC-MS)

-

Molecular Ion (M+): The spectrum will exhibit a characteristic isotope pattern due to the two bromine atoms (

Br and -

Isotope Pattern: A triplet cluster at m/z 326, 328, and 330 with an approximate intensity ratio of 1:2:1 .[2][3]

Nuclear Magnetic Resonance (¹H-NMR)

-

Phenol Ring Protons: Two distinct doublets in the aromatic region, corresponding to the protons at positions 3 and 5.[2][3]

-

Phenyl Group Protons: A multiplet integrating to 5 protons in the range of δ 7.3 – 7.5 ppm .[2][3]

-

Hydroxyl Proton: A broad singlet (exchangeable with D₂O), typically around δ 5.5 – 6.0 ppm (solvent dependent).[2][3]

Applications & Functional Utility

The unique combination of a lipophilic biphenyl core and reactive bromine substituents makes this compound valuable in several specialized fields.

A. Thermochromic Indicators

2,4-Dibromo-6-phenylphenol is cited in patent literature as a key component in temperature-indicating compositions [1].[2][3] Its sharp melting point allows it to function as a fusible material in thermochromic tapes and labels.[2][3] When the material reaches its melting transition (approx. 69–75°C), it undergoes a phase change that can trigger a color change in a dye-solvent system, providing a visual record of thermal exposure.[2][3]

B. Reactive Flame Retardant Intermediate

Like other brominated phenols, it serves as a precursor for polymeric flame retardants.[2][3] The phenolic hydroxyl group can be functionalized (e.g., converted to an acrylate or ether) to incorporate the dibromo-biphenyl moiety into polymer backbones, enhancing thermal stability without leaching.[2][3]

C. Biocidal Research

Halogenated phenols exhibit known antimicrobial and antifungal properties.[2][3] The biphenyl structure enhances lipophilicity, potentially increasing membrane permeability in target microorganisms compared to simple bromophenols.[2][3]

Figure 2: Application Logic Tree

Caption: Functional utility map of 2,4-dibromo-6-phenylphenol in industrial and research applications.

Safety & Handling (SDS Highlights)

As a halogenated phenol, strict safety protocols must be observed.[2][3]

-

Hazards:

-

Handling: Use chemical-resistant gloves (Nitrile) and safety goggles.[2][3] Work within a fume hood to avoid inhalation of dust.[2][3]

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

References

-

Korpman, R. (1997).[2][3] Temperature sensors. U.S. Patent No.[2][3] 5,622,137.[2][3] Washington, DC: U.S. Patent and Trademark Office.[2][3] Link

-

PubChem.[2][3][5][4] (n.d.). 2,4-Dibromo-6-phenylphenol (Compound).[1][2][3][6][7][8] National Library of Medicine.[2][3] Retrieved March 6, 2026.[2][3] Link[2][3]

-

Stenutz, R. (n.d.).[2][3] Data for 2,4-dibromo-6-phenylphenol. Stenutz.eu.[2][3] Retrieved March 6, 2026.[2][3] Link

Sources

- 1. 2,4-DIBROMO-6-PHENYLPHENOL CAS#: 55815-20-8 [m.chemicalbook.com]

- 2. Phenol, 2,4-dibromo-6-methyl- [webbook.nist.gov]

- 3. Phenol, 2,4-dibromo-6-methyl- [webbook.nist.gov]

- 4. 2,4-Dibromo-6-(bromomethyl)phenol | C7H5Br3O | CID 622177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dibromo-6-(2,4-Dibromophenoxy)Phenol | C12H6Br4O2 | CID 4563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. softone.qa [softone.qa]

- 7. Page loading... [guidechem.com]

- 8. US5622137A - Temperature sensors - Google Patents [patents.google.com]

In-Depth Technical Guide: Physicochemical Profiling and Melting Point Validation of 2-Hydroxy-3,5-dibromobiphenyl

Executive Summary

2-Hydroxy-3,5-dibromobiphenyl (systematically known as 3,5-dibromobiphenyl-2-ol or 2,4-dibromo-6-phenylphenol) is a highly specialized halogenated intermediate utilized in the synthesis of advanced organometallic catalysts, nitroarenes, and flame retardants. Due to its unique structural sterics, it exhibits an unusually low melting point for a polyhalogenated biphenyl. This whitepaper provides a comprehensive analysis of its thermal properties, the thermodynamic causality behind its low melting point, and self-validating protocols for its synthesis and thermal characterization.

Physicochemical Data & Structural Causality

Accurate physicochemical data is critical for downstream processing, particularly because this compound straddles the phase boundary between a highly viscous oil and a low-melting solid at ambient laboratory temperatures.

| Property | Value |

| Chemical Name | 2-Hydroxy-3,5-dibromobiphenyl (3,5-Dibromobiphenyl-2-ol) |

| CAS Registry Numbers | 15460-14-7, 55815-20-8 |

| Molecular Formula | C₁₂H₈Br₂O |

| Molecular Weight | 328.00 g/mol |

| Melting Point | 38 – 40 °C[1][2] |

| Boiling Point | ~238.5 °C[1] |

| Appearance | Needle-like crystals (when pure/cooled) or viscous oil[1][2] |

Causality of Thermal Behavior (Expert Insight): Why does a high-molecular-weight, dibrominated biphenyl melt at merely 38–40 °C? The answer lies in severe steric hindrance. The bulky phenyl ring at the ortho position (C2) and the large bromine atoms at the C3 and C5 positions prevent the biphenyl system from adopting a planar conformation. This structural twisting disrupts optimal crystal lattice packing. Furthermore, the ortho-phenyl group sterically shields the hydroxyl group, significantly attenuating intermolecular hydrogen bonding. The combination of poor packing efficiency and weakened hydrogen bonding results in a low lattice energy, driving the melting point down to near body temperature.

Synthesis and Purity Validation Workflow

The synthesis of 3,5-dibromobiphenyl-2-ol is typically achieved via the direct electrophilic aromatic bromination of biphenyl-2-ol (2-phenylphenol)[2].

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve biphenyl-2-ol (e.g., 25 mmol) in glacial acetic acid (AcOH)[2].

-

Bromine Addition: Slowly add elemental bromine (Br₂, 2.3 equivalents) dropwise at room temperature. Causality note: The reaction is highly exothermic in its initial stages; the reaction flask must be cooled in a cold water bath to prevent over-bromination or oxidative side reactions[2].

-

Reaction Maturation: Stir the mixture at room temperature for 2 hours to ensure complete conversion[2].

-

Quenching: Pour the mixture into cold distilled water to precipitate the crude product and quench unreacted bromine[2].

-

Extraction & Drying: Extract the aqueous mixture with dichloromethane (CH₂Cl₂). Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent[2].

-

Crystallization: Because the melting point is 38–40 °C, the product may initially present as an oil. Seed crystals or cooling below 10 °C is required to induce the formation of needle-like crystals.

Workflow for the synthesis and isolation of 3,5-dibromobiphenyl-2-ol.

Self-Validating Protocol for Melting Point Determination

Relying on traditional capillary melting point apparatuses for compounds melting near 40 °C is prone to error. Ambient laboratory heat, moisture absorption (which acts as a plasticizer), and thermal lag can artificially depress the observed melting point. Therefore, a self-validating Differential Scanning Calorimetry (DSC) protocol is mandated.

Step-by-Step DSC Methodology:

-

Calibration (Self-Validation Step 1): Run an Indium standard (known MP: 156.6 °C) to validate the thermocouple's accuracy. Run an empty aluminum pan as a baseline blank to isolate the sample's heat flow from instrumental noise.

-

Sample Preparation: Weigh 2–5 mg of the crystallized 3,5-dibromobiphenyl-2-ol into an aluminum DSC pan. Hermetically seal the pan to prevent moisture ingress during the run.

-

Thermal Cycling (Self-Validation Step 2):

-

Ramp 1 (Erase Thermal History): Heat the sample from 10 °C to 60 °C at 5 °C/min. This melts the sample and erases any polymorphic variations caused by rapid precipitation during synthesis.

-

Cooling: Cool the sample back to 10 °C at 5 °C/min to induce controlled crystallization.

-

Ramp 2 (Data Acquisition): Heat the sample again from 10 °C to 60 °C at a slow rate of 2 °C/min. The slow heating rate ensures thermal equilibrium. The onset temperature of the endothermic peak during this second ramp represents the true, intrinsic melting point (38–40 °C).

-

Downstream Applications in Advanced Chemical Synthesis

The precise thermal characterization of 3,5-dibromobiphenyl-2-ol is crucial because it is frequently used as a melt-phase or low-temperature reactant in several advanced synthetic pathways:

-

Nitroarenes: It serves as a precursor for 3-bromo-5-nitrobiphenyl-2-ol via nitration using fuming nitric acid in acetic acid at 5 °C[2][3].

-

Organometallic Catalysts: It is a critical building block in the synthesis of nitro-substituted Hoveyda-Grubbs ruthenium carbenes, which are highly efficient catalysts for olefin metathesis[2].

Downstream applications of 3,5-dibromobiphenyl-2-ol in chemical synthesis.

References

1.[1] 2,4-Dibromo-6-phenylphenol - EvitaChem Database. URL: 2.[2] Nitro-Substituted Hoveyda−Grubbs Ruthenium Carbenes - SciSpace / CORE. URL: 3.[3] Product Class 21: Nitroarenes - Thieme E-Books & E-Journals. URL:

Sources

Thermodynamic and Empirical Solubility Profiling of 2,4-Dibromo-6-phenylphenol in Organic Solvents: A Technical Guide

Executive Summary

2,4-Dibromo-6-phenylphenol (CAS: 55815-20-8) is a highly functionalized, sterically hindered biphenyl derivative utilized as a critical intermediate in advanced organic synthesis, material science, and pharmaceutical development. Structurally, it features a rigid biphenyl core, two heavy bromine atoms at the ortho and para positions relative to the hydroxyl group, and a sterically shielded phenolic -OH. Understanding its solubility profile in organic solvents is paramount for optimizing reaction homogeneity, designing high-yield purification workflows (such as anti-solvent crystallization), and formulating stable analytical standards.

Thermodynamic Drivers of Solvation

The solubility of 2,4-dibromo-6-phenylphenol is governed by a complex interplay of intermolecular forces, best understood through the framework of Hansen Solubility Parameters (HSP)[1]. The total cohesive energy of the solute is partitioned into three distinct thermodynamic components:

-

Dispersion Forces (

): The extended -

Polar Interactions (

): The asymmetric distribution of the electronegative halogens and the hydroxyl oxygen creates a distinct net dipole moment. This favors dissolution in moderately polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate. -

Hydrogen Bonding (

): The phenolic hydroxyl group serves as both a hydrogen bond donor and acceptor. However, the steric bulk of the adjacent phenyl ring (at the 6-position) and the bromine atom (at the 2-position) heavily shields the -OH group. While unhindered parent compounds like 4-phenylphenol are readily soluble in simple alcohols[3], the steric hindrance in 2,4-dibromo-6-phenylphenol restricts its H-bonding efficiency. Consequently, it exhibits superior solubility in strong H-bond accepting solvents (e.g., ketones, ethers) rather than H-bond donating networks. Furthermore, QSAR and structural descriptor studies confirm that the massive molecular bulk and electronegativity of the bromine substituents drastically increase the compound's overall lipophilicity (LogP

Empirical Solubility Profile

Based on its thermodynamic profile and structural descriptors, the solubility behavior of 2,4-dibromo-6-phenylphenol across various organic solvent classes is summarized below.

Table 1: Solubility Profile and Mechanistic Causality for 2,4-Dibromo-6-phenylphenol at 25°C

| Solvent Class | Representative Solvent | Estimated Solubility | Mechanistic Causality |

| Polar Aprotic | Dichloromethane (DCM) | Very High (>100 mg/mL) | Strong dipole-dipole interactions and halogen-halogen affinity; highly complementary |

| Polar Aprotic | Tetrahydrofuran (THF) | Very High (>100 mg/mL) | The ether oxygen acts as a powerful H-bond acceptor for the sterically hindered phenolic -OH donor. |

| Aromatic | Toluene | High (50–100 mg/mL) | Favorable |

| Polar Protic | Ethanol / Methanol | Moderate (20–50 mg/mL) | Competitive H-bonding occurs, but solubility is ultimately bottlenecked by the highly lipophilic, bulky biphenyl core. |

| Non-Polar | Hexane / Heptane | Low (<5 mg/mL) | High dispersion forces ( |

Experimental Methodology: High-Throughput Solubility Determination

To accurately measure the solubility of 2,4-dibromo-6-phenylphenol for process chemistry, a self-validating Isothermal Saturation Method must be employed.

Expertise & Causality Insight: A common critical error in solubility determination is the use of vacuum filtration to separate the solid from the liquid phase. For highly volatile solvents like DCM or THF, the vacuum induces rapid solvent evaporation, artificially inflating the measured concentration of the solute. Therefore, temperature-controlled centrifugation is strictly required.

Self-Validating Protocol:

-

Saturation: Add an excess amount of 2,4-dibromo-6-phenylphenol solid to 5.0 mL of the target organic solvent in a hermetically sealed, temperature-controlled vial (25.0 ± 0.1 °C).

-

Equilibration (Self-Validation Step): Agitate the suspension isothermally at 400 RPM. To ensure the system has reached a true thermodynamic equilibrium (and is not trapped in a kinetic metastable state), extract aliquots at exactly 24 hours and 48 hours. Validation metric: If the concentration difference between the 24h and 48h samples is <2%, thermodynamic equilibrium is confirmed.

-

Phase Separation: Centrifuge the equilibrated aliquots at 10,000 RPM for 15 minutes at exactly 25.0 °C to pellet the undissolved solid.

-

Quantification: Dilute the clear supernatant immediately in a miscible mobile phase and quantify via HPLC-UV at the compound's

(typically ~280 nm due to the extended

Workflow for isothermal saturation solubility measurement.

Implications in Drug Development and Synthesis

The stark contrast in solubility between different solvent classes makes 2,4-dibromo-6-phenylphenol an excellent candidate for anti-solvent crystallization during purification workflows.

When utilized as a synthetic intermediate, reactions should be conducted in "good" solvents (Polar Aprotic or Aromatic) to ensure a homogeneous phase, maximizing reaction kinetics. Once the reaction is complete, purification can be achieved by slowly titrating a "bad" solvent (Non-Polar Anti-Solvent) into the mixture. The addition of hexane or heptane rapidly drops the dielectric constant and the combined

Decision matrix for solvent selection in synthesis and purification.

References

-

Introduction of Extended Topochemical Atom (ETA) Indices in the Valence Electron Mobile (VEM) Environment as Tools for QSAR/QSPR Source: biochempress.com URL:[Link]

-

HSP Basics | Practical Solubility Science Source: stevenabbott.co.uk URL:[Link]

-

IDENTIFYING SAFER SOLVENTS USING HANSEN SOLUBILITY PARAMETERS Source: turi.org URL:[Link]

Sources

2,4-Dibromo-6-phenylphenol: A Benchmark Compound in Computational Toxicology and Halogenated Phenol Pharmacology

Document Type: Technical Whitepaper Target Audience: Toxicologists, Computational Chemists, and Drug Development Scientists

Executive Summary

2,4-Dibromo-6-phenylphenol (CAS: 55815-20-8) is a highly specialized halogenated biphenylol derivative that has emerged as a critical benchmark compound in the fields of predictive toxicology and pharmacology[1],[2]. While structurally related to commercial flame retardants and broad-spectrum antimicrobial agents[3],[4], its primary utility in modern research lies in its role as a reference standard for Quantitative Structure-Activity Relationship (QSAR) modeling. This whitepaper synthesizes the physicochemical drivers of its biological activity, details its mechanisms of cellular toxicity, and provides self-validating experimental and computational protocols for its application in drug discovery and environmental risk assessment.

Chemical Ontology & Mechanistic Underpinnings

The biological activity of 2,4-Dibromo-6-phenylphenol is strictly dictated by its unique structural topology. The molecule features a central phenol ring substituted with two heavy bromine atoms at the ortho (2) and para (4) positions, and a bulky phenyl group at the ortho (6) position[1].

Causality of Physicochemical Behavior:

-

Lipophilicity and Membrane Partitioning: The dual bromine substitutions significantly increase the molecule's octanol-water partition coefficient (logP). This lipophilic sink effect drives the compound's ability to partition into lipid bilayers, a prerequisite for its biological activity[5].

-

Steric Hindrance: The bulky phenyl ring at the 6-position creates substantial steric hindrance around the phenolic hydroxyl group. This modulates the compound's hydrogen-bonding capacity and its interaction kinetics with target proteins or receptors.

-

Electronic Effects: The electron-withdrawing nature of the halogens stabilizes the formation of phenoxyl radicals. Beyond simple hydrophobic narcosis, the generation of these reactive radicals is a primary driver of the compound's cellular toxicity, leading to oxidative stress and protein denaturation[5].

Biological Activity: Aquatic Toxicity & Antimicrobial Efficacy

In pharmacological and ecological contexts, 2,4-Dibromo-6-phenylphenol exhibits pronounced biological activity, primarily measured via its inhibitory effect on aquatic eukaryotic models and microbial pathogens[6],[3].

The compound operates via a dual-mechanism pathway:

-

Polar Narcosis (Respiratory Uncoupling): The compound accumulates in the cellular membrane, disrupting the lipid bilayer's integrity. This partitioning uncouples oxidative phosphorylation, halting ATP synthesis.

-

Electrophilic Toxicity: The spontaneous formation of phenoxyl radicals induces direct oxidative damage to intracellular macromolecules[5].

Fig 1. Mechanistic pathway of 2,4-Dibromo-6-phenylphenol-induced cellular toxicity.

Computational Toxicology: A QSAR Benchmark

Because of its well-documented experimental toxicity (pIGC50 = 2.207 log(L/mmol) in Tetrahymena pyriformis), 2,4-Dibromo-6-phenylphenol is extensively utilized to train and validate machine learning algorithms in QSAR studies[7],[5].

Researchers utilize advanced feature selection algorithms—such as Minimal Redundancy Maximal Relevance with Distance Correlation (mRMR-dCor) and Chi-MIC-share—to isolate the specific 3D and topological descriptors (e.g., χ1, χ2) that correlate with the compound's toxicity[6],[8]. These models are critical for predicting the pharmacological safety of novel halogenated drug candidates without requiring in vivo animal testing.

Fig 2. Self-validating QSAR predictive modeling workflow for phenolic compounds.

Quantitative Data Synthesis

The following tables summarize the empirical physicochemical parameters and the predictive performance of various machine learning models trained on 2,4-Dibromo-6-phenylphenol datasets.

Table 1: Physicochemical and Experimental Toxicity Profile [1],[5]

| Parameter | Value | Mechanistic Implication |

| Molecular Weight | 328.00 g/mol | Optimal size for lipid bilayer penetration. |

| Topological Descriptor (χ1) | 6.853 | High molecular branching/bulk correlates with increased steric hindrance. |

| Molar Refractivity (MR) | 37.362 | Indicates high polarizability, affecting receptor binding kinetics. |

| Experimental pIGC50 | 2.207 log(L/mmol) | Benchmark threshold for severe aquatic toxicity. |

Table 2: Machine Learning QSAR Model Performance (pIGC50 Predictions) [7]

| Algorithm | Training Set Prediction | 10-Fold CV Prediction | Residual (Exp - CV) |

| Random Forest (RF) | 2.16 | 2.14 | +0.067 |

| Support Vector Machine (SVM) | 2.20 | 2.06 | +0.147 |

| K-Nearest Neighbors (KNN) | 2.01 | 1.79 | +0.417 |

| XGBoost (XGB) | 2.25 | 2.50 | -0.293 |

| Deep Neural Network (DNN) | 2.02 | 2.52 | -0.313 |

Note: The experimental baseline is 2.21. Random Forest demonstrates the highest stability between training and cross-validation (CV) sets, indicating minimal overfitting.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols detail the causal logic and self-validating mechanisms required to study 2,4-Dibromo-6-phenylphenol.

Protocol A: In Vitro Growth Inhibition Assay (IGC50 Determination)

Objective: Quantify the half-maximal inhibitory concentration (IGC50) of the compound. Causality of Choice: Tetrahymena pyriformis is utilized because its basal metabolic pathways and membrane dynamics closely mirror those of higher aquatic eukaryotes, providing a high-fidelity proxy for systemic toxicity[6]. A 40-hour incubation is strictly chosen to capture multiple logarithmic growth phases, ensuring the measured IGC50 reflects true reproductive inhibition rather than a transient metabolic lag.

Step-by-Step Workflow:

-

Culture Preparation: Cultivate T. pyriformis in proteose peptone-yeast extract medium at 27°C until the logarithmic growth phase is achieved.

-

Compound Dosing: Dissolve 2,4-Dibromo-6-phenylphenol in 100% DMSO. Spike the culture medium to achieve a concentration gradient (e.g., 0.1 to 10 mmol/L).

-

Self-Validating Controls:

-

Negative Control: 0.1% DMSO vehicle to baseline normal growth and rule out solvent toxicity.

-

Positive Control: Standard phenol to confirm organism viability and assay sensitivity.

-

Blank Control: Medium + compound (no cells) to subtract background spectrophotometric absorbance.

-

-

Incubation & Readout: Incubate for exactly 40 hours. Measure optical density (OD) at 540 nm using a microplate reader.

-

Data Processing: Calculate IGC50 using non-linear regression analysis of the dose-response curve.

Protocol B: Predictive QSAR Modeling Pipeline

Objective: Develop a robust machine learning model to predict the toxicity of novel halogenated phenols based on the 2,4-Dibromo-6-phenylphenol benchmark. Causality of Choice: High-dimensional descriptor spaces naturally introduce multicollinearity, which degrades the predictive power of machine learning algorithms. Feature selection methods (like mRMR-dCor) are employed to maximize the relevance of descriptors to the biological endpoint while mathematically eliminating redundancy among the features themselves[8].

Step-by-Step Workflow:

-

Data Curation: Aggregate experimental pIGC50 values for a structurally diverse set of phenols, ensuring 2,4-Dibromo-6-phenylphenol is included as a high-leverage data point[7].

-

Descriptor Calculation: Generate 2D topological and 3D quantum chemical descriptors using software such as MOPAC or Dragon[6],[5].

-

Feature Selection: Apply the Distance Correlation (dCor) algorithm to capture non-linear relationships between descriptors and toxicity, filtering the top 20 most relevant features[8].

-

Self-Validating Model Training:

-

Split data into an 80% training set and a 20% external test set.

-

Train a Random Forest (RF) regressor using an inner 10-fold cross-validation loop to optimize hyperparameters and prevent data leakage.

-

-

Evaluation: Validate the model against the isolated 20% external test set. A predictive squared correlation coefficient (

) > 0.8 confirms the model's structural generalization.

References

-

Stenutz.eu Chemical Database. "2,4-dibromo-6-phenylphenol - Physicochemical Properties." Stenutz. Available at: [Link]

-

National Institutes of Health (NIH). "Chi-MIC-share: a new feature selection algorithm for quantitative structure–activity relationship models." RSC Advances, 2020. Available at:[Link]

-

QsarDB Repository. "Guidance for Good Practice in the Application of Machine Learning in Development of Toxicological Quantitative Structure-Activity Relationships (QSARs)." PLOS ONE, 2023. Available at:[Link]

-

International Journal of Chemical Concepts. "QSTR Analysis of Phenol Derivatives with the help of topological parameter." ChemConsAI, 2016. Available at: [Link]

-

ResearchGate. "QSAR Study on the toxicities of alcohols and phenols based on minimal redundancy maximal relevance and distance correlation feature selection methods." Research Journal of Biotechnology, 2016. Available at:[Link]

Sources

- 1. 2,4-dibromo-6-phenylphenol [stenutz.eu]

- 2. 2,4-DIBROMO-6-PHENYLPHENOL CAS#: 55815-20-8 [m.chemicalbook.com]

- 3. evitachem.com [evitachem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chemconsai.com [chemconsai.com]

- 6. Chi-MIC-share: a new feature selection algorithm for quantitative structure–activity relationship models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 10967/264 - QDB Compounds [qsardb.org]

- 8. researchgate.net [researchgate.net]

Navigating the Unseen: A Technical Safety Guide to 2,4-Dibromo-6-phenylphenol

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety overview of 2,4-Dibromo-6-phenylphenol (CAS No. 55815-20-8), a compound for which detailed, publicly available safety data is limited. In the absence of a formal Safety Data Sheet (SDS), this document synthesizes information from structurally analogous compounds, namely halogenated phenols and phenylphenols, to provide a robust framework for safe handling and use in a research and development setting. The causality behind each recommendation is explained to empower the user with a deeper understanding of the potential hazards.

Compound Identification and Inferred Properties

Table 1: Inferred Physicochemical Properties of 2,4-Dibromo-6-phenylphenol

| Property | Inferred Value/Characteristic | Rationale based on Analogous Compounds |

| Physical State | Solid at room temperature | Phenylphenols and brominated phenols are typically solids[3][4]. |

| Odor | Phenolic or slightly antiseptic | Phenolic compounds often possess a characteristic odor[4]. |

| Solubility | Likely insoluble in water; soluble in organic solvents | The presence of the nonpolar phenyl group and bromine atoms suggests low water solubility, a common trait for similar molecules[5]. |

| Stability | Stable under normal laboratory conditions | Phenylphenols are generally stable under standard conditions. Avoid strong oxidizing agents and bases[3][6]. |

| Reactivity | Incompatible with strong oxidizing agents and strong bases. | This is a common characteristic of phenolic compounds[3][6]. |

Hazard Assessment: A Synthesis of Analogous Compound Data

A definitive GHS classification for 2,4-Dibromo-6-phenylphenol is not established. However, by examining the safety profiles of structurally similar compounds such as 2-phenylphenol, 2,6-dibromophenol, and 2,4,6-tribromophenol, we can anticipate the primary hazards. The presence of bromine atoms on the phenol ring is known to influence toxicity.

Diagram 1: Predicted GHS Hazard Pictograms for 2,4-Dibromo-6-phenylphenol

Caption: Predicted GHS pictograms indicating potential health and environmental hazards.

Based on the consistent hazard profiles of related brominated and phenyl-substituted phenols, the following hazard statements are likely applicable:

Exposure Control and Personal Protection: A Proactive Approach

Given the anticipated hazards, a stringent exposure control plan is paramount. The following recommendations are based on best practices for handling irritant and potentially toxic solid compounds.

Diagram 2: Personal Protective Equipment (PPE) Workflow

Caption: Recommended workflow for donning appropriate PPE.

Engineering Controls

Always handle 2,4-Dibromo-6-phenylphenol in a certified chemical fume hood to minimize inhalation of any dust or aerosols. Ensure that an eyewash station and a safety shower are readily accessible[11].

Personal Protective Equipment (PPE)

-

Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

-

Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles[11].

-

Skin and Body Protection: A standard laboratory coat should be worn and kept buttoned. Ensure that skin is not exposed by wearing long pants and closed-toe shoes.

-

Respiratory Protection: If there is a potential for generating dust and engineering controls are not sufficient, a NIOSH-approved particulate respirator should be used[11].

Safe Handling, Storage, and Disposal Protocols

Handling

-

Avoid all personal contact with the substance.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

Minimize dust generation. If possible, handle the material in a way that avoids creating airborne particles.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases[3][6][7].

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow this chemical to enter the environment. Contaminated packaging should be treated as hazardous waste.

First Aid and Emergency Procedures: A Rapid Response Plan

In the event of exposure, immediate action is critical.

Table 2: First Aid Measures for 2,4-Dibromo-6-phenylphenol Exposure

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[7][11]. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[7][11]. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7][11]. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[7][11]. |

Fire-Fighting Measures

In case of a fire involving this compound, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher. Firefighters should wear self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes[11]. Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen bromide gas.

Toxicological and Ecological Insights from Analogous Compounds

While specific toxicological data for 2,4-Dibromo-6-phenylphenol is lacking, studies on related compounds provide valuable insights into its potential effects.

Potential Human Health Effects

-

Acute Effects: As inferred from related compounds, acute exposure is likely to cause irritation to the skin, eyes, and respiratory tract. Ingestion may be harmful[4][7][8][9].

-

Chronic Effects: Long-term exposure to brominated phenols may lead to more severe health issues. Some brominated compounds have been linked to developmental toxicity in animal studies[5]. Chronic exposure to respiratory irritants can result in airway diseases[5].

Ecological Information

Halogenated phenols are often toxic to aquatic life and can have long-lasting adverse effects on the environment[3][6][10]. Due to its likely low water solubility and persistence, 2,4-Dibromo-6-phenylphenol should be prevented from entering drains and waterways.

Conclusion: A Commitment to Proactive Safety

The safe handling of 2,4-Dibromo-6-phenylphenol requires a proactive and informed approach. By understanding the potential hazards through the lens of structurally similar compounds, researchers can implement robust safety protocols to minimize risk. This guide provides a foundational framework for working with this compound, emphasizing the importance of engineering controls, appropriate personal protective equipment, and emergency preparedness.

References

- PubChem. (n.d.). 2,4-Dibromo-6-(2,4-dibromophenoxy)phenol.

- Fisher Scientific. (2009, September 22). Safety Data Sheet: 2,6-Dibromophenol.

- PubChem. (n.d.). 2,4-Dibromo-6-methylphenol.

- CPAchem. (2023, March 17). Safety Data Sheet: 4-Phenylphenol.

- MilliporeSigma. (2025, November 6). Safety Data Sheet: 3-Phenylphenol.

- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 2,4,6-Tribromophenol.

- Tokyo Chemical Industry. (2025, June 5). Safety Data Sheet: 2,6-Dibromo-4-nitrophenol.

- CAMEO Chemicals - NOAA. (n.d.). 2,4,6-TRIBROMOPHENOL.

- ChemicalBook. (n.d.). 2,4-DIBROMO-6-PHENYLPHENOL CAS#: 55815-20-8.

- NIST. (n.d.). Phenol, 2,4-dibromo-6-methyl-.

- Stenutz, R. (n.d.). 2,4-dibromo-6-phenylphenol.

- CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.

- ICSC. (n.d.). ICSC 0669 - o-PHENYLPHENOL.

- U.S. EPA. (2009, September 3). Provisional Peer-Reviewed Toxicity Values for 2,4,6-Tribromophenol.

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,6-Dibromo-4-Methylphenol, 97%.

- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Phenylphenol.

- Sigma-Aldrich. (n.d.). 2,4-dibromo-6-((2-fluoro-phenylimino)-methyl)-phenol.

- ThermoFisher. (2025, September 12). Safety Data Sheet: 2-Phenylphenol.

- Fisher Scientific. (n.d.). Safety Data Sheet: 3,5-Dichlorobenzaldehyde.

- Fisher Scientific. (n.d.). Safety Data Sheet: m-Anisaldehyde.

- Koch, C., & Sures, B. (2018). Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP). Environmental Pollution, 233, 706-714.

- LGC Standards. (n.d.). Deoxynivalenol Solution (Solvent: Acetonitrile).

- Fisher Scientific. (n.d.). Safety Data Sheet: Decahydroquinoline, mixture of cis and trans.

- Fisher Scientific. (2010, September 20). Safety Data Sheet: 1-Decanol.

Sources

- 1. 2,4-DIBROMO-6-PHENYLPHENOL CAS#: 55815-20-8 [m.chemicalbook.com]

- 2. 2,4-dibromo-6-phenylphenol [stenutz.eu]

- 3. ICSC 0669 - o-PHENYLPHENOL [chemicalsafety.ilo.org]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.se [fishersci.se]

- 7. fishersci.com [fishersci.com]

- 8. 2,4-Dibromo-6-methylphenol | C7H6Br2O | CID 11861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. bg.cpachem.com [bg.cpachem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Assessment: 2,4-Dibromo-6-phenylphenol Endocrine Disruption Potential

Executive Summary

2,4-Dibromo-6-phenylphenol (CAS: 55815-20-8) is a halogenated derivative of the fungicide ortho-phenylphenol (OPP). It emerges primarily as a disinfection byproduct (DBP) in water treatment systems where OPP residues encounter oxidizing agents (chlorine, peracetic acid) in the presence of bromide ions.

While direct toxicological data for this specific congener is less abundant than for its parent compound or simpler bromophenols (e.g., 2,4,6-tribromophenol), Structural Activity Relationship (SAR) analysis and recent DBP studies identify it as a high-priority candidate for endocrine disruption . Its structural pharmacophore—a phenolic ring substituted with halogens and a bulky phenyl group—strongly predicts interference with thyroid hormone transport (Transthyretin binding) and nuclear receptor signaling (ER/AR modulation) .

This guide provides a technical framework for evaluating the endocrine disrupting potential of 2,4-Dibromo-6-phenylphenol, bridging established DBP toxicology with predictive mechanistic pathways.

Part 1: Chemical Identity & Formation Kinetics

Physicochemical Profile

The addition of two bromine atoms to the 2-phenylphenol scaffold significantly alters its lipophilicity and electronic properties, enhancing its ability to cross biological membranes and interact with hydrophobic ligand-binding domains of nuclear receptors.

| Property | Value / Description | Relevance to Endocrine Disruption |

| CAS Number | 55815-20-8 | Unique identifier for regulatory tracking. |

| IUPAC Name | 4,6-dibromo-2-phenylphenol | Defines substitution pattern (Br at 4,6; Phenyl at 2).[1] |

| Molecular Formula | C₁₂H₈Br₂O | Halogenated aromatic hydrocarbon. |

| Lipophilicity (LogP) | ~4.5 - 5.0 (Predicted) | High bioaccumulation potential; facilitates binding to hydrophobic pockets of TTR and ER. |

| Precursor | 2-Phenylphenol (OPP) | Widely used agricultural fungicide and surface disinfectant. |

| Formation Context | Water Chlorination/Ozonation | Formed via electrophilic aromatic substitution when Br⁻ is present during oxidation. |

Formation Pathway

Understanding the genesis of this compound is critical for exposure assessment. In wastewater or drinking water containing bromide (Br⁻), oxidants like hypochlorous acid (HOCl) or peracetic acid oxidize Br⁻ to hypobromous acid (HOBr). HOBr is a potent brominating agent that reacts with OPP.

Figure 1: Formation pathway of 2,4-Dibromo-6-phenylphenol in aqueous environments containing bromide and oxidants.

Part 2: Mechanisms of Endocrine Disruption (MOA)

Based on the structural homology with 2,4,6-tribromophenol (TBP) and polybrominated diphenyl ethers (PBDEs) , 2,4-Dibromo-6-phenylphenol is predicted to act via three primary Modes of Action (MOA).

Thyroid Hormone Transport Disruption (High Confidence)

The most critical concern for brominated phenols is their ability to displace Thyroxine (T4) from Transthyretin (TTR) .

-

Mechanism: TTR has two funnel-shaped thyroxine-binding channels. The binding pockets are hydrophobic and contain halogen-binding pockets (HBPs).

-

Structural Fit: The phenol group mimics the outer ring of T4. The bromine atoms at the 4 and 6 positions (relative to OH) occupy the HBPs, while the phenyl ring provides hydrophobic bulk similar to the inner ring of T4.

-

Consequence: Displacement of T4 leads to reduced circulating T4 levels (hypothyroxinemia) and potential delivery of the toxicant to the brain or placenta.

Estrogen Receptor (ER) Modulation (Moderate Confidence)

-

Mechanism: Halogenated phenols can act as xenoestrogens. The phenolic hydroxyl group forms hydrogen bonds with Glu353 and Arg394 in the ER ligand-binding domain (LBD).

-

Activity: Likely ER Agonist or Partial Agonist . The bulky phenyl group may induce conformational changes in Helix 12, potentially leading to weak agonism or antagonism depending on the specific tissue context (SERM-like activity).

Androgen Receptor (AR) Antagonism (Moderate Confidence)

-

Mechanism: Many brominated aromatics (e.g., TBP, brominated bisphenols) act as AR antagonists, preventing dihydrotestosterone (DHT) from binding.

-

Consequence: Potential demasculinization or developmental defects in male reproductive tracts.

Figure 2: Predicted Adverse Outcome Pathway (AOP) network for 2,4-Dibromo-6-phenylphenol.

Part 3: Experimental Assessment Framework

To rigorously evaluate the endocrine disruption potential of this specific congener, a tiered testing strategy is required. This protocol prioritizes "self-validating" controls.

Phase 1: In Silico & Cell-Free Interaction (Screening)

Objective: Confirm molecular initiating events (MIE).

-

Molecular Docking (TTR & ERα):

-

Protocol: Dock C₁₂H₈Br₂O into the crystal structures of Human TTR (PDB: 1ICT) and ERα (PDB: 1GWR).

-

Metric: Calculate Binding Free Energy (ΔG) relative to native ligands (T4 and Estradiol).

-

-

Fluorescence Displacement Assay (TTR):

-

Reagent: Fluorescent probe (e.g., ANS or FITC-T4).

-

Method: Titrate 2,4-Dibromo-6-phenylphenol (0.1 nM – 10 µM) into recombinant human TTR.

-

Validation: Loss of fluorescence polarization indicates displacement. Use T4 as positive control (IC50 ~50 nM).

-

Phase 2: In Vitro Reporter Gene Assays (Mechanistic)

Objective: Assess cellular receptor activation/inhibition.

| Assay | Cell Line | Protocol Summary | Key Endpoint |

| ER-CALUX | T47D-KBluc | Cells stably transfected with ERE-luciferase. Treat for 24h. | Luciferase Induction (Agonism) or Suppression of E2 (Antagonism). |

| AR-EcoScreen | CHO-K1 (hAR) | Co-treat with DHT (0.1 nM) + Test Compound. | Inhibition of Luciferase (Anti-androgenicity).[2] |

| H295R Steroidogenesis | H295R | Expose cells for 48h; measure hormone output via LC-MS/MS. | Altered T, E2, or Cortisol synthesis. |

Phase 3: In Vivo Validation (Zebrafish Model)

Objective: Confirm physiological impact in a whole-organism system.

-

Model: Danio rerio (Zebrafish) embryos (0–120 hpf).

-

Exposure: Static renewal (0.1, 1.0, 10 µM).

-

Endpoints:

-

Thyroid: Whole-body T4/T3 levels (ELISA/LC-MS) and tg (thyroglobulin) gene expression.

-

Estrogenic: Expression of cyp19a1b (Brain Aromatase) – a highly sensitive marker for ER activation in zebrafish.

-

Morphology: Pericardial edema, spinal curvature (signs of general toxicity/thyroid disruption).

-

Part 4: Risk Synthesis & References

Risk Assessment Summary

2,4-Dibromo-6-phenylphenol represents a "Trojan Horse" toxicant. It retains the bioactive phenol core of its parent (2-phenylphenol) but gains significant lipophilicity and specific affinity for halogen-binding pockets on nuclear receptors and transport proteins due to bromination.

Key Recommendation for Researchers: Prioritize the TTR binding assay . If this molecule displaces T4 with high affinity (as predicted), it poses a risk for neurodevelopmental toxicity even if its direct receptor agonism is weak.

References

-

Identification of Brominated DBPs

-

Toxicity of Bromophenols

- Title: Acute Toxicities of Bromophenols to Alga and Daphnia: Compar

- Source: BioMed Research Intern

-

URL:[Link]

-

Mechanism of TTR Binding

- Title: Potent competitive interactions of some brominated flame retardants and related compounds with human transthyretin in vitro.

- Source: Toxicological Sciences (2000).

-

URL:[Link]

-

Endocrine Profiling of Phenolic DBPs

- Title: Endocrine-Disrupting Effects of Disinfection Byproducts.

- Source: Encyclopedia (MDPI).

-

URL:[Link]

-

Chemical Identity

Sources

- 1. researchgate.net [researchgate.net]

- 2. Endocrine disruption effects of 2,2',4,4',6-pentabromodiphenylether (BDE100) in reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transformation of bromide and formation of brominated disinfection byproducts in peracetic acid oxidation of phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 2,4-DIBROMO-6-PHENYLPHENOL CAS#: 55815-20-8 [m.chemicalbook.com]

- 6. 2,4-dibromo-6-phenylphenol [stenutz.eu]

Natural Occurrence of Brominated Phenylphenols in Marine Sponges: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of brominated phenylphenols (specifically polybrominated biphenyls and their hydroxylated/methoxylated derivatives) naturally occurring in marine sponges.[1] Unlike the more widely publicized polybrominated diphenyl ethers (PBDEs), these C–C coupled biaryls represent a distinct structural class with unique pharmacological profiles and biosynthetic origins.

Primarily isolated from sponges of the order Dictyoceratida (e.g., Dysidea, Lamellodysidea), these metabolites are now understood to be the products of symbiotic cyanobacteria and proteobacteria. This guide details their chemical ecology, the bmp gene cluster-mediated biosynthesis, rigorous isolation protocols, and their emerging potential as kinase inhibitors and antimicrobial agents.

Chemical Ecology and Biosynthesis[2]

The Sponge-Symbiont Holobiont

The production of brominated phenylphenols is not a function of the sponge host alone but a result of the sponge-microbe holobiont . Research indicates that these compounds are biosynthesized by symbiotic bacteria, specifically:

-

Cyanobacteria: Hormoscilla spongeliae (formerly Oscillatoria spongeliae).[2]

-

Proteobacteria: Pseudoalteromonas spp.[3] (e.g., P. luteoviolacea).[4]

The bmp Biosynthetic Pathway

The core mechanism for generating brominated phenylphenols is the bi-radical oxidative coupling of brominated phenol monomers. This process is governed by the bmp (brominated marine phenol) gene cluster.

-

Precursor Formation: The enzyme Bmp6 (chorismate lyase) converts chorismate to 4-hydroxybenzoic acid (4-HBA).[3]

-

Bromination: Bmp5 (flavin-dependent halogenase) brominates 4-HBA to yield 2,4-dibromophenol.

-

Oxidative Coupling (The Critical Step): The cytochrome P450 enzyme Bmp7 catalyzes the dimerization of bromophenols.

-

C–O Coupling: Yields Polybrominated Diphenyl Ethers (PBDEs).

-

C–C Coupling: Yields Brominated Phenylphenols (Polybrominated Biphenyls) .

-

Bmp7 is catalytically promiscuous; however, specific symbiont strains or microenvironmental conditions can shift the product ratio toward C–C coupled biaryls.

Figure 1: The bmp biosynthetic pathway illustrating the divergence between PBDE and Phenylphenol (Biaryl) synthesis via the Bmp7 cytochrome P450 enzyme.

Structural Classes and Occurrence

While PBDEs are characterized by an ether bridge, brominated phenylphenols possess a direct biaryl bond . These are often highly substituted with bromine atoms and hydroxyl/methoxy groups.

Key Structural Motifs

-

Polybrominated Biphenyls (PBBs): The core skeleton.

-

Example: 3,3',5,5'-tetrabromo-2,2'-biphenyldiol.

-

-

Methoxylated Derivatives: To reduce toxicity to the host or facilitate transport, free hydroxyls are often methylated.

-

Example: 2-(2',4'-dibromophenyl)-4,6-dibromoanisole.

-

-

Mixed Biogenesis: Some metabolites exhibit hybrid features or further modifications (e.g., glycosylation) depending on the sponge species.

Primary Sponge Sources

| Genus | Species | Geographic Hotspots | Associated Metabolites |

| Dysidea | D. herbacea, D. granulosa | Indo-Pacific (Great Barrier Reef, Indonesia) | PBDEs, PBBs, Chlorinated peptides |

| Lamellodysidea | L. herbacea | Indo-Pacific | High concentrations of brominated phenols |

| Lendenfeldia | L. chondrodes | Indian Ocean | Hydroxylated PBDEs and biaryls |

| Aplysina | A. aerophoba | Mediterranean | Bromotyrosine derivatives (distinct but related halogenation chemistry) |

Isolation and Characterization Protocols

The isolation of brominated phenylphenols requires careful handling to prevent debromination or oxidation. The following protocol is a validated workflow for Dysidea species.

Extraction Methodology

Objective: Maximize yield of halogenated aromatics while minimizing lipid co-extraction.

-

Sample Prep: Lyophilize sponge tissue (wet tissue can lead to enzymatic degradation). Grind to a fine powder.

-

Solvent Selection: Use a polarity gradient.

-

Step A: Extraction with Methanol (MeOH) x 3 (extracts polar glycosides and salts).

-

Step B: Extraction with Dichloromethane (DCM):Methanol (1:1) (targets the brominated phenols).

-

-

Desalting: Partition the crude extract between Ethyl Acetate (EtOAc) and Water . Collect the organic layer.

Fractionation (The "Cup-and-Cone" Method)

Brominated compounds are lipophilic but possess polar phenolic groups.

-

Vacuum Liquid Chromatography (VLC):

-

Stationary Phase: Silica Gel (normal phase).

-

Mobile Phase Gradient: n-Hexane

EtOAc -

Target Fraction: Phenylphenols typically elute in 10-30% EtOAc in Hexane .

-

-

Size Exclusion (Optional): Sephadex LH-20 (eluent: MeOH) removes chlorophyll and fatty acids.

Purification (HPLC)

Critical Step: Separation of C-C coupled biaryls from C-O coupled ethers (often co-eluting isomers).

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

-

Solvent System: Isocratic elution often works best for isomer separation.

-

System:Acetonitrile:Water (85:15) + 0.1% Formic Acid .

-

-

Detection: UV at 280 nm and 305 nm (phenolic absorption).

Structural Elucidation Criteria

To confirm a phenylphenol (biaryl) structure versus a diphenyl ether :

-

Mass Spectrometry (HR-MS): Analyze the isotope pattern. A pentabromo- compound will show a distinct "picket fence" pattern (M, M+2, M+4, etc.).

-

NMR Spectroscopy:

-

C NMR: Look for the quaternary carbons at the bridgehead.

-

Biaryl (C-C): Bridgehead carbons typically resonate at 125-135 ppm .

-

Ether (C-O): Oxygenated carbons resonate downfield at 150-160 ppm .

-

-

HMBC: Correlations across the bridgehead bond are definitive.

-

C NMR: Look for the quaternary carbons at the bridgehead.

Figure 2: Step-by-step isolation workflow for brominated phenylphenols.

Pharmacological Potential[1][5][6][7]

Brominated phenylphenols exhibit potent bioactivity, driven by their ability to mimic biological halogenated signaling molecules (e.g., thyroid hormones) and their lipophilic interaction with enzyme active sites.

Kinase Inhibition

The biaryl scaffold is a "privileged structure" in medicinal chemistry, resembling the pharmacophore of many kinase inhibitors.

-

Target: CDK7 (Cyclin-dependent kinase 7) and Fyn kinase .

-

Mechanism: ATP-competitive inhibition. The bromine atoms occupy hydrophobic pockets within the kinase hinge region, enhancing binding affinity compared to non-brominated analogs.

Antimicrobial Activity

These compounds serve as chemical defenses for the sponge.

-

Spectrum: Active against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis).

-

Mechanism: Disruption of cell membrane integrity and inhibition of bacterial oxidative phosphorylation.

-

Potency: MIC values often range from 0.5 to 5 µg/mL .

Cytotoxicity and Anticancer

-

Activity: Significant cytotoxicity against human tumor cell lines (e.g., HCT-116 colon cancer).

-

Mode of Action: Induction of apoptosis; some derivatives inhibit microtubule assembly.

References

-

Agarwal, V. et al. (2017).[2] "Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges." Nature Chemical Biology.[2] Link

-

Agrawal, M.S. & Bowden, B.F. (2005). "Marine Sponge Dysidea herbacea revisited: Another Brominated Diphenyl Ether." Marine Drugs. Link

-

Handayani, D. et al. (2021). "Ecological and Pharmacological Activities of Polybrominated Diphenyl Ethers (PBDEs) from the Indonesian Marine Sponge Lamellodysidea herbacea." Marine Drugs. Link

-

Hassane, C.S. et al. (2023). "Polybrominated diphenyl ethers isolated from the marine sponge Lendenfeldia chondrodes collected in Mayotte." Natural Product Research. Link

-

Liu, M. et al. (2011). "Bromophenols in Marine Algae and Their Bioactivities." Marine Drugs. Link

-

Calcul, L. et al. (2009). "Antibacterial Activity of 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa." Marine Drugs. Link

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4,6-Dibromo-2-phenylphenol

Introduction: Strategic Synthesis of Brominated Phenylphenols

Brominated phenols are a critical class of compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and flame retardants. The target molecule for this protocol, 4,6-dibromo-2-phenylphenol, is synthesized from the readily available starting material, 2-phenylphenol (also known as o-phenylphenol).

This application note provides a comprehensive, field-tested protocol for the dibromination of 2-phenylphenol. The synthetic strategy hinges on the principles of electrophilic aromatic substitution. The hydroxyl (-OH) group of the phenol is a powerful activating group that directs incoming electrophiles (in this case, Br⁺) to the ortho and para positions.[1][2] The phenyl group at the C2 position provides significant steric hindrance, which influences the regioselectivity of the bromination. Consequently, the bromine atoms are preferentially added to the less sterically hindered C4 (para) and C6 (ortho) positions, leading to the formation of 4,6-dibromo-2-phenylphenol. Control over reaction conditions, particularly solvent polarity and temperature, is crucial to prevent over-bromination and ensure a high yield of the desired dibrominated product.[3][4]

Reaction Mechanism: The Dynamics of Electrophilic Aromatic Substitution

The bromination of 2-phenylphenol is a classic example of an electrophilic aromatic substitution reaction. The key mechanistic steps are outlined below:

-

Activation of the Aromatic Ring: The lone pairs of electrons on the hydroxyl group's oxygen atom are delocalized into the benzene ring through resonance. This significantly increases the electron density of the ring, particularly at the ortho (C2, C6) and para (C4) positions, making it highly nucleophilic and susceptible to attack by electrophiles.[2]

-

Generation of the Electrophile: In a non-polar solvent, molecular bromine (Br₂) becomes polarized as it approaches the electron-rich phenol ring, creating an electrophilic bromine atom (δ⁺) and a nucleophilic bromine atom (δ⁻).

-

Nucleophilic Attack and Sigma Complex Formation: The activated phenol ring attacks the electrophilic bromine atom. The first substitution occurs predominantly at the C4 (para) position due to lower steric hindrance compared to the C6 (ortho) position, which is adjacent to the bulky phenyl group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Re-aromatization: A base (such as another phenol molecule or the solvent) removes a proton from the carbon atom where the bromine has attached. This restores the aromaticity of the ring, yielding 4-bromo-2-phenylphenol.

-

Second Bromination: The resulting 4-bromo-2-phenylphenol is still an activated ring system and undergoes a second electrophilic substitution. The next bromine atom is directed to the available and activated C6 (ortho) position, leading to the final product, 4,6-dibromo-2-phenylphenol.

Caption: Figure 1: Reaction Mechanism for Dibromination

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. All operations involving bromine must be conducted in a certified chemical fume hood.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Properties & Hazards |

| 2-Phenylphenol | C₁₂H₁₀O | 170.21 | 10.0 g (58.7 mmol) | Irritant, Environmental Hazard[5] |

| Bromine | Br₂ | 159.81 | 19.7 g (6.3 mL, 123.3 mmol) | Highly Corrosive, Toxic, Oxidizer[6][7] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 250 mL | Volatile, Suspected Carcinogen |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ~10 g | Low Hazard |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | ~15 g | Low Hazard |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | Low Hazard |

| Hexanes | C₆H₁₄ | 86.18 | As needed | Flammable, Irritant |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Flammable, Irritant |

Equipment

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

125 mL pressure-equalizing dropping funnel

-

Reflux condenser with a gas outlet to a scrubber (containing sodium thiosulfate solution)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Synthesis Procedure

Sources

Topic: Strategic Bromination of 2-Phenylphenol: A Protocol for Optimizing Regioselectivity and Yield

An Application Note for Drug Development Professionals and Organic Synthesis Researchers

Abstract

The regioselective bromination of 2-phenylphenol is a critical transformation for synthesizing key intermediates in drug discovery, agrochemicals, and materials science. The resulting brominated biphenylols are versatile building blocks for constructing more complex molecular architectures, often through cross-coupling reactions.[1][2] However, controlling the position of bromination and maximizing the yield of the desired isomer presents a significant challenge due to the activating nature of the hydroxyl group, which can lead to polybromination and a mixture of products.[3] This application note provides a comprehensive guide to the electrophilic bromination of 2-phenylphenol, detailing a robust experimental protocol and a systematic approach to optimizing reaction conditions for enhanced yield and regioselectivity. We will explore the mechanistic underpinnings of the reaction and analyze the causal effects of varying brominating agents, solvents, catalysts, and temperature.

Introduction: The Synthetic Value of Brominated 2-Phenylphenols

2-Phenylphenol (o-phenylphenol, OPP) is a high-production-volume chemical primarily used as a biocide and preservative.[4][5] In the context of advanced organic synthesis, its brominated derivatives, such as 4-bromo-2-phenylphenol and 6-bromo-2-phenylphenol, are significantly more valuable. The introduction of a bromine atom provides a reactive handle for a multitude of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira, which are fundamental to modern drug development.[1][6]

The challenge lies in the directing effects of the two substituents on the phenol ring. The hydroxyl group is a powerful activating group and an ortho, para-director. The phenyl group at the C2 position also influences the electronic and steric environment of the ring. Consequently, electrophilic attack can potentially occur at the C4 and C6 positions, leading to a mixture of isomers. This guide aims to provide the technical insights necessary to control this selectivity.

Mechanistic Considerations: Controlling Electrophilic Aromatic Substitution

The bromination of phenols proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[7][8] The electron-rich aromatic ring acts as a nucleophile, attacking an electrophilic bromine species (Br⁺ or its equivalent). The high reactivity of the phenol ring means that even molecular bromine (Br₂), a relatively weak electrophile, can react readily without a catalyst.[9][10] However, this high reactivity is a double-edged sword, often leading to the rapid formation of polybrominated products, such as the 2,4,6-tribromophenol when phenol is treated with excess bromine water.[11][12]

To achieve selective mono-bromination of 2-phenylphenol, the key is to control the potency of the electrophile and the reaction conditions.

-

The Electrophile (Br⁺ Source):

-

Molecular Bromine (Br₂): Highly reactive. Its reaction with phenols can be difficult to control, often requiring non-polar solvents and low temperatures to favor mono-substitution.[12][13] A Lewis acid catalyst (e.g., FeBr₃) can be used to polarize the Br-Br bond, creating a more powerful electrophile, though this is often unnecessary for highly activated rings like phenols.[10][14]

-

N-Bromosuccinimide (NBS): A milder and safer source of electrophilic bromine.[3][7] It provides a slow, controlled concentration of Br⁺ (or Br₂ via reaction with trace HBr), which significantly suppresses polybromination.[15] Reactions with NBS are often cleaner and provide higher yields of the desired mono-brominated product.[3]

-

-

Regioselectivity:

-

The hydroxyl group strongly directs substitution to the para (C4) and ortho (C6) positions.

-

The bulky phenyl group at C2 creates significant steric hindrance around the C6 position, suggesting that the C4 position is the electronically and sterically favored site for substitution.

-

However, specific reaction conditions, such as the use of certain solvents or catalysts, can influence the ortho:para ratio. For example, hydrogen bonding between the phenolic proton and the brominating agent or solvent can sometimes favor ortho substitution.[16][17]

-

Figure 1: Generalized mechanism for the acid-catalyzed bromination of 2-phenylphenol using NBS.

Core Experimental Protocol: Mono-bromination with NBS

This protocol describes a standard procedure for the selective mono-bromination of 2-phenylphenol, primarily targeting the C4 position due to steric factors. It employs N-Bromosuccinimide (NBS) for its selectivity and improved safety profile.

3.1. Materials and Reagents

-

2-Phenylphenol (99%)

-

N-Bromosuccinimide (NBS) (99%), recrystallized from water if necessary

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

3.2. Equipment

-

Round-bottom flask with magnetic stir bar

-

Dropping funnel or powder funnel

-

Reflux condenser (if heating is required)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Glass column for chromatography

3.3. Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask, add 2-phenylphenol (e.g., 5.00 g, 29.4 mmol). Dissolve it in 100 mL of anhydrous dichloromethane. Stir the solution at room temperature under an inert atmosphere until all the solid dissolves.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-